An In-depth Technical Guide to 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride
An In-depth Technical Guide to 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride, a specialized chemical reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, a proposed synthetic pathway, reactivity profile, and critical safety protocols. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure accuracy and practical utility in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
4-Methoxy-3,5-dinitrobenzenesulfonyl chloride (CAS Number: 175203-74-4) is an aromatic sulfonyl chloride characterized by a methoxy group and two nitro groups attached to the benzene ring. These functional groups impart specific reactivity and electronic characteristics, making it a compound of interest for targeted synthetic applications. The sulfonyl chloride moiety is a highly reactive functional group, serving as a powerful electrophile for derivatizing nucleophiles such as amines and alcohols.
Chemical Structure
The structural arrangement of the methoxy and dinitro groups relative to the sulfonyl chloride function dictates the compound's reactivity and steric profile.
Caption: Chemical Structure of 4-Methoxy-3,5-dinitrobenzenesulfonyl Chloride.
Tabulated Physical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 175203-74-4 | |
| Molecular Formula | C₇H₅ClN₂O₇S | |
| Molecular Weight | 296.64 g/mol | Calculated from formula |
| Appearance | Expected to be a solid (crystalline powder) | [1][2] |
| Melting Point | Not explicitly found; related compounds like 2,4-dinitrobenzenesulfonyl chloride melt at 101-103 °C. | [2][3] |
| Boiling Point | Decomposes upon strong heating; related compounds have high boiling points under vacuum. | |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., acetone, THF, DCM) and reactive with protic solvents (e.g., water, alcohols). | [4] |
Spectral Data Insights
While specific spectral data for this compound is not widely published, its structure allows for predictable spectroscopic characteristics essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (CH₃O-) protons around 3.9-4.1 ppm. A singlet corresponding to the two equivalent aromatic protons (at C2 and C6) would likely appear in the downfield region (8.5-9.0 ppm) due to the strong electron-withdrawing effects of the two nitro groups and the sulfonyl chloride group.
-
¹³C NMR: The carbon spectrum would display distinct signals for the methoxy carbon (~55-60 ppm) and four aromatic carbons. The carbons bearing the nitro groups and the sulfonyl chloride group would be significantly deshielded.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) would also be prominent, typically appearing around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
Proposed Synthesis and Purification Workflow
Caption: Proposed synthetic workflow for 4-Methoxy-3,5-dinitrobenzenesulfonyl chloride.
Experimental Protocol Steps:
-
Step 1: Chlorosulfonation of Anisole.
-
Causality: Anisole is subjected to electrophilic aromatic substitution with chlorosulfonic acid. The methoxy group is an ortho-, para-director, with the para-product, 4-methoxybenzenesulfonyl chloride, being the major isomer due to reduced steric hindrance.
-
Methodology: Anisole is slowly added to an excess of cooled (0-5 °C) chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and releases HCl gas, requiring careful temperature control and an inert atmosphere. After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
-
Step 2: Dinitration of 4-Methoxybenzenesulfonyl chloride.
-
Causality: The product from Step 1 is subjected to nitration. The methoxy group is strongly activating and ortho-, para-directing, while the sulfonyl chloride group is deactivating and meta-directing. The positions ortho to the methoxy group (C3 and C5) are activated and are the sites for nitration.
-
Methodology: 4-Methoxybenzenesulfonyl chloride is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (a stoichiometric amount of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction and prevent side reactions. After the addition, the reaction is stirred at room temperature until completion. The reaction mixture is then poured onto ice to precipitate the crude 4-methoxy-3,5-dinitrobenzenesulfonyl chloride.
-
-
Purification.
-
The crude solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The purity of the final product should be verified using techniques like melting point determination, NMR spectroscopy, and elemental analysis.
-
Reactivity, Stability, and Handling
Reactivity Profile
The primary site of reactivity is the sulfonyl chloride group (-SO₂Cl). It is a potent electrophile that readily reacts with a wide range of nucleophiles.
-
Reaction with Amines: Forms stable sulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing sulfa drugs and as a method for protecting primary and secondary amines.
-
Reaction with Alcohols/Phenols: Forms sulfonate esters.
-
Hydrolysis: The compound is moisture-sensitive and will hydrolyze in the presence of water to form the corresponding sulfonic acid (4-methoxy-3,5-dinitrobenzenesulfonic acid) and hydrochloric acid.[1][5] This degradation pathway necessitates storage in a dry environment.
The dinitroaromatic system is electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions, although the sulfonyl chloride group is typically more reactive.
Stability and Storage
-
Conditions to Avoid: Exposure to moisture, high temperatures, and incompatible materials.[5]
-
Storage Recommendations: Store in a cool, dry, and well-ventilated place.[6] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon). Refrigerated storage (2-8 °C) is often recommended to ensure long-term stability.[6]
-
Incompatible Materials: Strong bases, strong oxidizing agents, amines, alcohols, and water.[1][5][7]
Applications in Research and Drug Development
While specific applications for this particular molecule are not extensively documented, its structure suggests several potential uses based on the known utility of related compounds like 2,4-dinitrobenzenesulfonyl chloride.[3]
-
Protecting Group Chemistry: It can serve as a highly effective protecting group for primary amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved when necessary.
-
Medicinal Chemistry Scaffold: The sulfonamide linkage is a key structural motif in numerous therapeutic agents. This reagent provides a scaffold that can be elaborated further. The nitro groups can be reduced to amines, which can then be functionalized to build molecular complexity and explore structure-activity relationships (SAR).
-
Chemical Biology Probe: The dinitrophenyl group is a known hapten and can be used to develop probes for studying biological systems or for antibody generation.
Environmental, Health, and Safety (EHS) Protocols
As a reactive sulfonyl chloride with nitro groups, this compound must be handled with extreme care. The following information is synthesized from safety data for structurally similar and equally hazardous chemicals.[1][3][7]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][7] |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[1] |
| Potential Mutagen/Carcinogen | GHS08 (Health Hazard) | Danger | May be suspected based on related dinitro-aromatic compounds.[3] |
Emergency and First-Aid Procedures
Immediate medical attention is required in all cases of exposure.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3).[3]
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[7] Handle under an inert gas. Avoid dust formation.[6] Wash hands thoroughly after handling.[1]
Accidental Release and Disposal
-
Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. For a dry spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.[6]
-
Disposal: Dispose of this material and its container as hazardous waste.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
4-Methoxy-3,5-dinitrobenzenesulfonyl chloride is a highly functionalized reagent with significant potential for advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the reactive sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and sulfonate esters, and the presence of nitro and methoxy groups that can be used for further molecular elaboration. However, its high reactivity, particularly its moisture sensitivity and corrosive nature, demands stringent adherence to safety protocols. This guide provides the foundational knowledge required for its safe handling, storage, and effective application in a research environment.
References
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for article. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:1420896-73-6 Properties. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Dinitrobenzenesulfonyl chloride. Retrieved from [Link]
-
National Technical Information Service. (n.d.). CCRIS Data. Retrieved from [Link]
-
Monk, K. A., Siles, R., Pinney, K. G., & Garner, C. M. (2003). Synthesis of 4-methoxy-3,5-dinitrobenzaldehyde: A correction to supposed tele nucleophilic aromatic substitution. University of Memphis Digital Commons. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzenesulphonic acid. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Hydroxy-3,5-dinitrobenzenesulfonyl)-2,6-dinitrophenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide.
-
CAS Common Chemistry. (n.d.). 2,4-Dinitrobenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dinitro-. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2,4-Dinitrobenzenesulfonyl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,4-Dinitrobenzenesulfonyl chloride 97 1656-44-6 [sigmaaldrich.com]
- 4. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
